3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
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Overview
Description
3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and the availability of starting materials.
Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . This method provides a straightforward route to the desired product with high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of scalable synthetic routes such as the Suzuki−Miyaura arylation . This method is widely used in the pharmaceutical industry due to its efficiency and the ability to produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a fluorescent probe for biological imaging.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-quinolizine derivatives: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds also have a fused heterocyclic system and are studied for their medicinal properties.
Uniqueness
3-(4-OXOQUINAZOLIN-3-YL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific structural features, such as the presence of a piperidinylsulfonyl group, which can enhance its biological activity and selectivity towards certain molecular targets.
Properties
Molecular Formula |
C22H24N4O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C22H24N4O4S/c27-21(12-15-25-16-23-20-7-3-2-6-19(20)22(25)28)24-17-8-10-18(11-9-17)31(29,30)26-13-4-1-5-14-26/h2-3,6-11,16H,1,4-5,12-15H2,(H,24,27) |
InChI Key |
YRYNHFCJTNSYHV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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